molecular formula C10H8ClNO B13252234 3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one

3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13252234
M. Wt: 193.63 g/mol
InChI Key: SRSAHHUTLAYJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with methyl acrylate, followed by cyclization using a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-methylisoquinolin-1-ol: Similar in structure but with a hydroxyl group instead of a carbonyl group.

    3-Chloro-7-methylisoquinoline: Lacks the dihydro component, making it more aromatic.

    3-Chloro-7-methyl-1,2,3,4-tetrahydroisoquinoline: Fully saturated version with different reactivity.

Uniqueness

3-Chloro-7-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-7-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-5-9(11)12-10(13)8(7)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSAHHUTLAYJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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